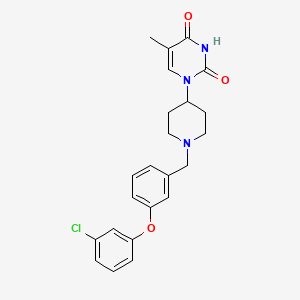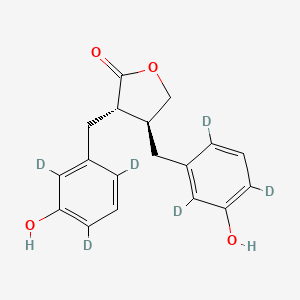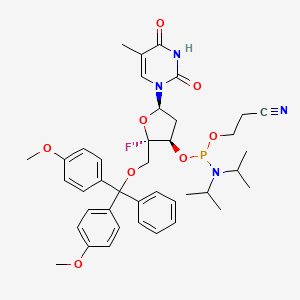
Caii-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Caii-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Caii-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications to dorzolamide.
Uniqueness of Caii-IN-2
This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .
Properties
Molecular Formula |
C18H19BrN4S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |
InChI Key |
FVKZOEVVROLPGC-LLDJEOIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)


